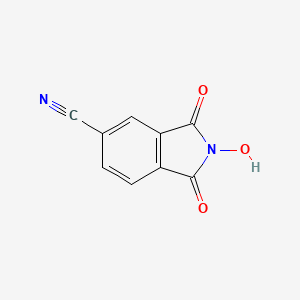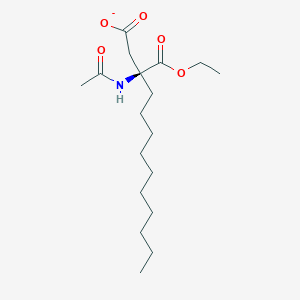
2H-1,3-Benzoxazine-2-thione, 4-hydrazino-3,4-dihydro-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Benzoxazine-2-thione, 4-hydrazino-3,4-dihydro-3-phenyl- is an organic compound belonging to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a thione group and a hydrazino substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzoxazine-2-thione, 4-hydrazino-3,4-dihydro-3-phenyl- typically involves the reaction of 2-aminothiophenol with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Benzoxazine-2-thione, 4-hydrazino-3,4-dihydro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, alkoxides; reactions may require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Scientific Research Applications
2H-1,3-Benzoxazine-2-thione, 4-hydrazino-3,4-dihydro-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization and cross-linking reactions.
Mechanism of Action
The mechanism of action of 2H-1,3-Benzoxazine-2-thione, 4-hydrazino-3,4-dihydro-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form hydrogen bonds with active sites, while the thione group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Benzoxazine-2,4-dione: Lacks the thione and hydrazino groups, making it less reactive in certain chemical reactions.
3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine: Similar structure but lacks the thione group, affecting its redox properties.
2H-1,3-Benzoxazine-2-thione: Similar but without the hydrazino group, limiting its ability to participate in nucleophilic substitution reactions.
Uniqueness
2H-1,3-Benzoxazine-2-thione, 4-hydrazino-3,4-dihydro-3-phenyl- is unique due to the presence of both the thione and hydrazino groups. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to similar compounds.
Properties
CAS No. |
647849-39-6 |
|---|---|
Molecular Formula |
C14H13N3OS |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
4-hydrazinyl-3-phenyl-4H-1,3-benzoxazine-2-thione |
InChI |
InChI=1S/C14H13N3OS/c15-16-13-11-8-4-5-9-12(11)18-14(19)17(13)10-6-2-1-3-7-10/h1-9,13,16H,15H2 |
InChI Key |
KGBHBHPECOKABH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3=CC=CC=C3OC2=S)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607114.png)

![6-[(2,5-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12607125.png)


![2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene](/img/structure/B12607140.png)

![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene)](/img/structure/B12607143.png)

![Benzenamine, N-[1-(3-bromophenyl)ethylidene]-](/img/structure/B12607159.png)
![6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12607163.png)
![(1Z)-N-[2-(Bromomethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B12607164.png)

